molecular formula C6H13NO B1630746 2-Methylpiperidin-4-ol CAS No. 344329-35-7

2-Methylpiperidin-4-ol

Cat. No.: B1630746
CAS No.: 344329-35-7
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-ol is a heterocyclic organic compound with the molecular formula C6H13NO It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-methylpyridine over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as 2-methylpiperidine, using reducing agents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

2-Methylpiperidin-4-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337276
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344329-35-7
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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